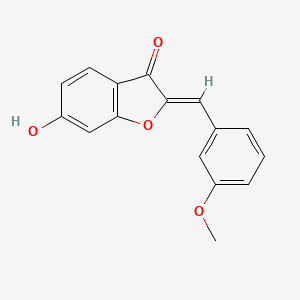

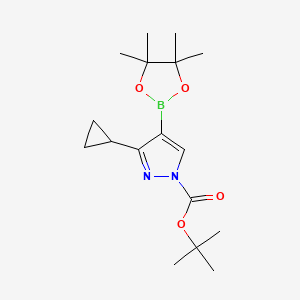

![molecular formula C21H18N4O4 B2395206 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 899399-50-9](/img/structure/B2395206.png)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that is a derivative of the 1,4-benzodioxane family . It is likely to have a significant molecular weight and a complex structure due to the presence of multiple functional groups and rings in its structure .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction method . Density functional theory (DFT) calculations at B3LYP/6–31++G (d, p) basis set was used to predict the molecular geometry and were carried out further to comprehend the electronic structure, vibrational spectra, natural bonding orbitals (NBO), frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yielded a compound which was further treated with different alkyl/aralkyl halides .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, an optical transparency at the cut-off wavelength of 355 nm was determined by UV–Vis–NIR spectroscopy . Thermal behavior was studied by TGA/DTA analysis .Scientific Research Applications

Synthesis and Biological Activities

- The synthesis of related dihydropyrimidines has been explored due to their broad range of biological activities. For instance, dihydropyrimidine derivatives have been synthesized and evaluated for their antihypertensive activities, highlighting the potential of this chemical scaffold in developing therapeutic agents with improved activity and reduced toxicity (Rana, Kaur, & Kumar, 2004).

- Another study focused on the simulation of human plasma concentration-time profiles of specific glucokinase activators, emphasizing the importance of understanding the metabolism and pharmacokinetics of such compounds for drug development (Kamimura et al., 2017).

- The design and synthesis of dual inhibitors targeting dihydrofolate reductase and thymidylate synthase were reported, showcasing the versatility of pyrimidine derivatives in addressing multiple therapeutic targets (Gangjee et al., 2005).

Antimicrobial and Antifungal Potential

- Pyrimidine-linked heterocyclics have been synthesized and evaluated for their insecticidal and antibacterial potential, indicating the role of such compounds in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

- Research into novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydropyrimidine-6-carboxamides has shown promising antimicrobial activity, further supporting the therapeutic potential of pyrimidine derivatives in combating microbial infections (Kolisnyk et al., 2015).

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter, in the nervous system. Lipoxygenases are enzymes that oxygenate unsaturated fatty acids, leading to the production of signaling molecules that are involved in inflammation and other immune responses .

Mode of Action

The compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This means that it binds to these enzymes and reduces their activity, thereby affecting the levels of acetylcholine and the production of signaling molecules involved in inflammation and immune responses .

Biochemical Pathways

The inhibition of cholinesterases leads to an increase in acetylcholine levels, which can affect various neurological processes. On the other hand, the inhibition of lipoxygenase enzymes can disrupt the production of signaling molecules involved in inflammation and immune responses .

Pharmacokinetics

The inactive compounds are excreted through bile or feces .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on cholinesterases and lipoxygenase enzymes. This can lead to changes in neurological processes due to altered acetylcholine levels and disruptions in inflammation and immune responses due to changes in signaling molecule production .

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4/c1-12-3-6-18-23-19-14(21(27)25(18)11-12)10-15(24(19)2)20(26)22-13-4-5-16-17(9-13)29-8-7-28-16/h3-6,9-11H,7-8H2,1-2H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBGVLOUWJSKMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC5=C(C=C4)OCCO5)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2395123.png)

![1-(4-bromophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2395125.png)

![3-(tert-butyl)-1,9-dimethyl-7-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2395133.png)

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)-2-pyrrolidinone](/img/structure/B2395135.png)

![1-[2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridin-3-ylmethyl]-piperidine-4-carboxylic acid](/img/structure/B2395138.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2395143.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2395144.png)

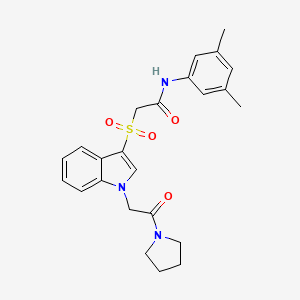

![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2395146.png)